molecular formula C6H5BrClN B079519 2-Bromo-3-chloroaniline CAS No. 96558-73-5

2-Bromo-3-chloroaniline

Cat. No. B079519
CAS RN: 96558-73-5
M. Wt: 206.47 g/mol
InChI Key: JHHMLFBYFNAPDZ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloroaniline is a chemical compound with the empirical formula C6H5BrClN . It is a solid substance and its molecular weight is 206.47 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloroaniline can be represented by the SMILES string NC1=CC=CC(Cl)=C1Br . The InChI representation is 1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 . The molecule consists of a benzene ring with bromine and chlorine substituents, and an amine group .


Physical And Chemical Properties Analysis

2-Bromo-3-chloroaniline has a molecular weight of 206.47 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a topological polar surface area of 26 Ų . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 99.1 . The compound’s melting point is 41-43℃, and its boiling point is 277℃ .

Scientific Research Applications

Polyaniline Derivatives

2-Bromo-3-chloroaniline can be used as a precursor in the synthesis of substituted polyanilines . These derivatives have been gaining attention due to their efficient solubility, processability, and extended applications in different fields .

Sensors

Substituted polyanilines, which can be derived from 2-Bromo-3-chloroaniline, have found applications in the development of sensors . Their unique properties make them suitable for detecting various physical and chemical changes.

Electrochromic Display Devices

Polyaniline derivatives are used in electrochromic display devices . These devices change color or opacity when an electric charge is applied, making them useful in various display technologies.

Solar Cells

The use of polyaniline derivatives in solar cells is another application of 2-Bromo-3-chloroaniline . These materials can enhance the efficiency and stability of solar cells.

Supercapacitors and Batteries

2-Bromo-3-chloroaniline-derived polyanilines are used in the manufacturing of supercapacitors and batteries . These materials contribute to the high energy storage capacity of these devices.

Semiconductors

Polyaniline derivatives are used in the production of semiconductors . Their unique electrical properties make them suitable for this application.

Anticorrosion Materials

2-Bromo-3-chloroaniline can be used in the production of anticorrosion materials . The resulting polyaniline derivatives can provide effective protection against corrosion.

Biological Applications

Lastly, substituted polyanilines have a variety of biological applications . This includes their use in biomedical devices and drug delivery systems.

Safety And Hazards

2-Bromo-3-chloroaniline is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHMLFBYFNAPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474294
Record name 2-bromo-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloroaniline

CAS RN

96558-73-5
Record name 2-bromo-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To tert-butyl(2-bromo-3-chlorophenyl)carbamate (0.4 g) in DCM (20 mL) was added TFA (10 mL). The reaction mixture was stirred at RT for 3 hours and then concentrated. Water (10 mL) was added to the residue, and the mixture was extracted with DCM (2×20 mL). The organic phase was separated, washed with aqueous saturated NaHCO3 and saturated NaCl, dried over anhydrous Na2SO4, and concentrated to give the title compound as a solid (0.2 g, 77%). 1H NMR (400 MHz, CDCl3) δ 7.03-6.99 (1H, m), 6.85-6.83 (1H, d, J=8.0 Hz), 6.65-6.63 (1H, d, J=8.0 Hz), 4.25 (2H, s).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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